molecular formula C14H10BrClN2O2 B3723244 4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B3723244
M. Wt: 353.60 g/mol
InChI Key: DSIQURWTWFNELP-IUXPMGMMSA-N
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Description

4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a chloro-hydroxyphenyl group attached through a methyleneamino linkage

Properties

IUPAC Name

4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIQURWTWFNELP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the bromination of benzamide to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Introduction of the Chloro-Hydroxyphenyl Group: The next step involves the condensation of the brominated benzamide with 5-chloro-2-hydroxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methyleneamino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Condensation Reactions: The methyleneamino linkage can participate in further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Reactant of Route 2
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4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

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